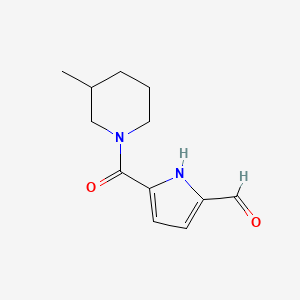
5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring with a carbonyl group and a piperidine moiety, which may influence its biological interactions. The synthesis of pyrrole derivatives has been explored extensively, often utilizing multi-component reactions to enhance yield and efficiency. For example, the synthesis of related pyrrole-3-carbaldehydes has been reported to achieve good yields under mild conditions, suggesting that similar methodologies could be applied to synthesize this compound effectively .
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.016 µg/mL . This suggests that the compound may also possess similar activity against various pathogens.
Anticancer Activity
Pyrrole derivatives are increasingly recognized for their anticancer properties. In particular, compounds with a similar structure have demonstrated significant cytotoxic effects against several cancer cell lines. For example, certain pyrrole derivatives exhibited IC50 values ranging from 29 to 59 µM against different cancer types, indicating their potential as therapeutic agents . The mechanism of action often involves the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Structure-Activity Relationship (SAR)
The SAR studies of pyrrole derivatives reveal critical insights into how structural modifications can enhance biological activity. For instance, substituents on the pyrrole ring significantly influence the compound's potency and selectivity towards specific biological targets. In one study, modifications led to varying cytotoxicity profiles across different cancer cell lines, emphasizing the importance of functional groups in determining efficacy .
Case Study 1: Antitubercular Activity
A study focused on the design and synthesis of new pyrrole-based compounds found that those with electron-withdrawing groups showed enhanced activity against M. tuberculosis. The specific targeting of mycolic acid biosynthesis was confirmed through metabolic labeling assays, indicating a promising avenue for developing new antitubercular agents .
Case Study 2: Anticancer Mechanisms
Another investigation into pyrrole derivatives highlighted the compound's ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. The study utilized flow cytometry to analyze apoptotic markers and found that treatment with certain derivatives led to increased levels of caspase-3 and Bax proteins while decreasing Bcl-2 levels, thereby promoting cancer cell death .
属性
IUPAC Name |
5-(3-methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-2-6-14(7-9)12(16)11-5-4-10(8-15)13-11/h4-5,8-9,13H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPUTSXCYIFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














